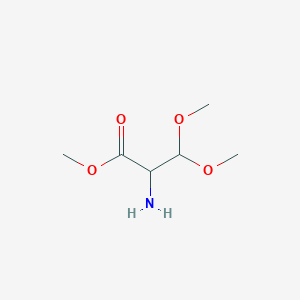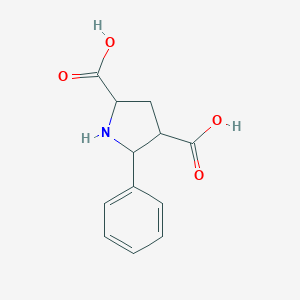
セレノフェン
概要
説明
Selenophene is a heterocyclic building block. Synthesis of selenophene-based heteroacenes has been reported. Synthesis of selenophene-thiophene block copolymers has been reported. The electron transmission spectra of selenophene has been recorded in the 0-6eV energy range.
Selenophene is a five-membered monocyclic heteroarene composed of four CH units and one selenium atom. The parent of the class of selenophenes. It is a mancude organic heteromonocyclic parent, a monocyclic heteroarene and a member of selenophenes.
科学的研究の応用
有機太陽電池
セレノフェン系材料: は、有機太陽電池(OSC)への応用に関して広く研究されてきました。セレノフェンは容易に分極する能力があるため、そのLUMOエネルギー準位は非常に低く、光学的バンドギャップが減少し、キャリア輸送効率が向上します。 このため、セレノフェンはOSCの活性層材料に最適な候補であり、デバイスの効率を向上させる可能性があります .
創薬
セレノフェン誘導体は、新規医薬品の開発において重要な役割を果たします。 それらの本来の生物活性は、抗うつ剤、抗酸化剤、抗けいれん剤、抗菌剤、抗腫瘍剤、鎮痛剤、肝保護剤、および抗アポトーシス剤など、さまざまな治療用途で研究されてきました . セレノフェンに埋め込まれた有機セレン部分は、強力な生物活性を示し、医薬品化学における貴重な足場となっています。
発光材料
発光材料の分野も、セレノフェンの特性から恩恵を受けています。チオフェンと比較して、より強い電子供与体能力とより低い芳香族性を持つため、より優れた平面性、より長い共役長、より低い光学的バンドギャップが得られます。 これらの特性は、新しい発光ダイオードやその他のオプトエレクトロニクスデバイスの開発に有利です .
複素環式化合物の合成
セレノフェンとその誘導体は、さまざまな複素環式化合物の合成において重要です。 セレノフェン骨格にアクセスする方法は、さまざまな環化に基づく合成戦略を伴い、特定の特性を持つ複雑な分子を作成するために不可欠です .
触媒
触媒の分野では、セレノフェン化合物は、化学選択的、位置選択的、および立体選択的な変換を促進する触媒として使用されてきました。 この応用は、反応経路の精密な制御が不可欠な複雑な有機分子の合成において特に関連しています .
有機セレン化学
セレノフェンの有機セレン化学における重要性は、さまざまな化学変換のためのビルディングブロックとしての用途に関連しています。 セレノフェン系化合物の汎用性により、有機合成における新しい試薬や方法論を開発することができます .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Selenophene, a selenium-based heterocyclic compound, plays a significant role in the development of new drugs and light-emitting materials . It is an important class of organoselenium compounds that have demonstrated effectiveness against several disorders
Mode of Action
The selenophene molecule is flat and aromatic, undergoing electrophilic substitution reactions . Electrophiles tend to attack at the carbon positions next to the selenium atom . This reaction is slower than that of furan, but faster than thiophene .
Biochemical Pathways
Selenophene derivatives have been widely studied due to their intrinsic biological activity , such as antidepressant , antioxidant , anticonvulsant , antibacterial , antitumor , antinociceptive , hepatoprotective , and antiapoptotic agents .
Result of Action
Selenophene and its derivatives have demonstrated powerful biological activities . They have been widely studied due to their intrinsic biological activity , such as antidepressant , antioxidant , anticonvulsant , antibacterial , antitumor , antinociceptive , hepatoprotective , and antiapoptotic agents .
Action Environment
Selenophene substitution of photovoltaics materials can improve their intermolecular interactions and thus offer a good opportunity to finely optimize their phase separation morphology to an ideal state . This substitution strategy has shown promise in liquid crystalline donors, which have demonstrated high efficiency . The combination of these structural advantages may help to achieve state-of-the-art device performance .
生化学分析
Biochemical Properties
Selenophene is a flat molecule and, being aromatic, it undergoes electrophilic substitution reactions . As for thiophene, electrophiles tend to attack at the carbon positions next to the chalcogen . Such reactions are slower than that of furan, but faster than thiophene . The selenophene derivatives play an important role in prospecting new drugs, as well as in the development of new light-emitting materials .
Cellular Effects
In the structure of small molecules, selenophene has a force with the sulfur atom or oxygen atom next to the selenium atom in the molecule, which can reduce its band gap, improve the surface smoothness of the active layer, and increase the mutual solubility between the small molecular materials and acceptors or donors .
Molecular Mechanism
The molecular mechanism of Selenophene involves its aromatic nature and the ability to undergo electrophilic substitution reactions . Electrophiles tend to attack at the carbon positions next to the chalcogen . This property allows Selenophene to interact with other molecules in a specific manner, influencing its biochemical properties .
Temporal Effects in Laboratory Settings
It is known that Selenophene and its derivatives play an important role in the development of new light-emitting materials , suggesting that they may have stability over time.
Metabolic Pathways
It is known that organoselenium compounds, which include Selenophene, have been linked to their synthetic applications as catalysts and building blocks, allowing for several chemo-, regio- and stereoselective transformations .
Transport and Distribution
It is known that selenophene-based compounds can effectively reduce the corresponding optical band gap of materials, improve the mutual solubility of donor recipient materials, and ultimately improve the device efficiency .
Subcellular Localization
It is known that selenophene-based compounds can effectively reduce the corresponding optical band gap of materials, improve the mutual solubility of donor recipient materials, and ultimately improve the device efficiency . This suggests that Selenophene may have specific subcellular localizations that contribute to these effects.
特性
IUPAC Name |
selenophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Se/c1-2-4-5-3-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABNMNVCOAICNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89231-09-4 | |
| Record name | Polyselenophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89231-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20182978 | |
| Record name | Selenophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288-05-1 | |
| Record name | Selenophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | selenophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELENOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYZ3M5T8L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is selenophene?
A1: Selenophene is a five-membered aromatic heterocyclic compound containing one selenium atom. It is structurally analogous to thiophene, with selenium replacing sulfur.
Q2: What is the molecular formula and weight of selenophene?
A2: The molecular formula of selenophene is C4H4Se, and its molecular weight is 119.01 g/mol.
Q3: What spectroscopic techniques are used to characterize selenophene and its derivatives?
A3: Researchers commonly employ a range of spectroscopic techniques to characterize selenophene derivatives, including:* Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information about the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei. Researchers have used 1H NMR, 13C NMR, 15N NMR, and 77Se NMR to study selenophene derivatives. [] * Raman Spectroscopy: This technique is sensitive to molecular vibrations and provides information about the chemical bonds and structure of molecules. It is used to investigate the extent of π-conjugation in polyselenophenes. []* Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, IR spectroscopy provides information about molecular vibrations and functional groups present in the molecule. []* UV-Vis Spectroscopy: This technique measures the absorption and transmission of light through a substance, providing information about electronic transitions and band gaps in conjugated systems. [, , , , ]* X-ray Absorption Fine Structure (XAFS) Spectroscopy: This technique provides information about the local atomic structure and electronic state of atoms in molecules. [, ]* Electron Energy Loss Spectroscopy (EELS): This technique probes the electronic structure and bonding of materials by analyzing the energy loss of electrons passing through them. []
Q4: How does the presence of selenium impact the properties of selenophene compared to thiophene?
A4: Selenium, being a heavier atom than sulfur, significantly influences the properties of selenophene compared to thiophene. These differences include:
Q5: What applications of selenophene derivatives rely on their material compatibility and stability?
A6:
Organic Solar Cells (OSCs):* Selenophene-containing polymers have demonstrated significant potential in OSCs. Their lower band gaps and enhanced charge carrier mobilities contribute to improved light absorption and charge transport, leading to higher power conversion efficiencies. [, , , , ]
Q6: What strategies can be employed to improve the stability of selenophene-based materials?
A7: * Side-Chain Engineering: Carefully selecting and incorporating appropriate side chains can significantly impact the solubility, morphology, and stability of selenophene-based polymers. For instance, introducing bulky side chains like 2-ethylhexyl can increase solubility while retaining crystallinity. []* Copolymerization: Combining selenophene with other monomers to form copolymers allows fine-tuning of the material properties and enhancing stability. This approach is often used in OSC applications to improve morphology control, light absorption, and charge transport. [, , , , ]* Encapsulation and Interface Engineering: Encapsulating selenophene-based materials with protective layers or modifying the interfaces between the active material and electrodes can help prevent degradation pathways and improve device stability.
Q7: Does selenophene exhibit catalytic properties?
A8: While selenophene itself may not be a potent catalyst, some derivatives, like 2,5-digermaselenophene, have shown remarkable catalytic activity. [] This specific derivative can activate dihydrogen and acetylene at room temperature without the need for transition-metal catalysts.
Q8: How does the structure of 2,5-digermaselenophene contribute to its catalytic activity?
A9: Unlike typical selenophenes, 2,5-digermaselenophene adopts a trans-pyramidalized structure due to its unique electronic properties. This distorted structure, along with its considerable electron-donating and electron-accepting abilities, enables it to activate small molecules like dihydrogen and acetylene. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)

